molecular formula C15H13Cl2NO3S2 B2950950 2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid CAS No. 300378-85-2

2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Cat. No.: B2950950
CAS No.: 300378-85-2
M. Wt: 390.29
InChI Key: RTEFBTCUGVJASV-WDZFZDKYSA-N
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Description

2-[(5Z)-5-[(2,6-Dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid is a thiazolidinone derivative characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Key structural features include:

  • A (5Z)-5-[(2,6-dichlorophenyl)methylidene] group at position 5, contributing steric bulk and electron-withdrawing effects due to the dichloro substitution.
  • A 3-methylbutanoic acid substituent at position 3, introducing carboxylic acid functionality for solubility and bioactivity modulation.

This compound’s Z-configuration at the methylidene group ensures planar geometry, critical for molecular interactions. Its synthesis typically involves cyclocondensation of thiosemicarbazides with α-halo acids, analogous to methods described for structurally related thiazolidinones .

Properties

IUPAC Name

2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S2/c1-7(2)12(14(20)21)18-13(19)11(23-15(18)22)6-8-9(16)4-3-5-10(8)17/h3-7,12H,1-2H3,(H,20,21)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEFBTCUGVJASV-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=C(C=CC=C2Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid (CAS No. 307342-46-7) is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₈H₁₁Cl₂N₃O₅S₂
  • Molecular Weight: 484.33 g/mol
  • Structural Features: The compound features a thiazolidinone ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Antitumor Activity

Research indicates that thiazolidinone derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound AA-431 (human epidermoid carcinoma)< 10
Compound BU251 (human glioblastoma)< 20
Compound CHT29 (human colorectal carcinoma)< 30

The presence of electron-donating groups, such as methoxy or chloro substituents on the phenyl ring, appears to enhance the cytotoxicity of these compounds .

Anticonvulsant Activity

Thiazolidinones have also been explored for their anticonvulsant properties. In pre-clinical studies, certain thiazole-bearing compounds demonstrated effective protection against seizures in animal models. The structure-activity relationship (SAR) studies suggest that modifications in the thiazolidinone structure can significantly influence anticonvulsant efficacy .

The mechanism by which thiazolidinones exert their biological effects often involves:

  • Inhibition of Key Enzymes: Many thiazolidinones inhibit enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • Study on Antitumor Activity:
    In a study published in MDPI, a series of thiazolidinone derivatives were synthesized and tested against several cancer cell lines. The results indicated that modifications at specific positions on the thiazolidinone ring significantly enhanced their cytotoxic activity compared to standard chemotherapeutics like doxorubicin .
  • Anticonvulsant Efficacy:
    Another investigation focused on the anticonvulsant potential of thiazolidinone derivatives. The study found that certain analogs could eliminate tonic extensor phases in seizure models, suggesting a promising avenue for developing new anticonvulsant medications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities (e.g., antimicrobial, anticancer) modulated by substituent variations. Below is a systematic comparison:

Substituent Variations at Position 5 (Arylidene Group)

The arylidene group at position 5 significantly impacts electronic and steric properties:

Compound Aryl Substituent Electronic Effects Biological Implications
Target Compound 2,6-Dichlorophenyl Strong electron-withdrawing Enhanced lipophilicity, potential antimicrobial activity
5-(Z)-[(4-Methoxyphenyl)methylene] Analog 4-Methoxyphenyl Electron-donating (methoxy) Increased solubility, altered receptor binding
Unsubstituted Phenyl Analog Phenyl Neutral Baseline activity, reduced specificity

Variations at Position 2 (Functional Groups)

The substituent at position 2 influences hydrogen-bonding and stability:

Compound Position 2 Group Reactivity Stability in Physiological Conditions
Target Compound Sulfanylidene (C=S) High nucleophilicity Moderate stability, prone to oxidation
Hydrazono Analogs (e.g., Compound 5 ) Hydrazono (N–N=C) Conjugation with π-systems Higher thermal stability

Key Insight: Sulfanylidene groups offer redox activity, whereas hydrazono groups enable conjugation, affecting drug metabolism and target engagement .

Modifications at Position 3 (Acid Moiety)

The carboxylic acid substituent modulates solubility and pharmacokinetics:

Compound Position 3 Substituent Solubility (logP) Bioavailability
Target Compound 3-Methylbutanoic Acid Moderate (logP ~2.5) Balanced absorption/excretion
Propanoic Acid Analog Propanoic Acid Higher solubility (logP ~1.8) Rapid renal clearance
Esterified Analog Ethyl Ester Low (logP ~3.2) Prodrug activation required

Key Insight: The 3-methylbutanoic acid group balances lipophilicity and solubility, optimizing tissue penetration without excessive hydrophobicity .

Research Findings and Structural Insights

  • Synthetic Flexibility: The target compound’s synthesis mirrors methods for related thiazolidinones, employing cyclocondensation in DMF/acetic acid .
  • Crystallography : Tools like SHELXL () refine crystal structures, confirming Z-configuration and planarity critical for activity .

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